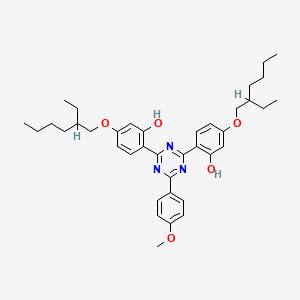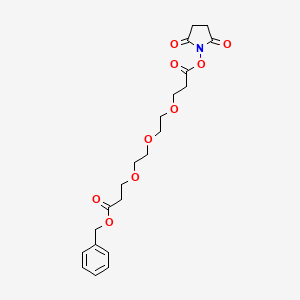
CCR1 antagonist 8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The C-C motif chemokine receptor 8 (CCR8) is a class A G-protein coupled receptor that has emerged as a promising therapeutic target in cancer . Antagonists targeting CCR1, such as “CCR1 antagonist 8”, may provide a novel approach for treating multiple myeloma . These antagonists display a high degree of specificity, and in some cases, signaling bias .
Synthesis Analysis
A convergent, robust, and concise synthesis of a developmental CCR1 antagonist is described using continuous flow technology . Following an expeditious S N Ar sequence for cyclopropane introduction, a safe, continuous flow Curtius rearrangement was developed for the synthesis of a p-methoxybenzyl (PMB) carbamate .
Molecular Structure Analysis
The structure of CCR8 in complex with an antagonist antibody or the endogenous agonist ligand CCL1 has been determined . The studies reveal characteristic antibody features allowing recognition of the CCR8 extracellular loops and CCL1-CCR8 interaction modes that are distinct from other chemokine receptor-ligand pairs .
Chemical Reactions Analysis
In vitro, CCR1 antagonists display a high degree of specificity, and in some cases, signaling bias . In vivo studies have shown they can reduce tumor burden, minimize osteolytic bone damage, deter metastasis, and limit disease progression in multiple myeloma models .
Wissenschaftliche Forschungsanwendungen
Autoimmune Disease Treatment : CCR1 antagonists have been identified as potential treatments for autoimmune diseases. For instance, BX 471, a non-peptide CCR1 antagonist, demonstrated effectiveness in reducing disease in a rat model of multiple sclerosis. This suggests that CCR1 antagonists might be useful in treating chronic inflammatory diseases (Liang et al., 2000).
Multiple Myeloma : CCR1 plays a significant role in multiple myeloma, and CCR1 antagonists are being evaluated for their therapeutic potential in this context. Despite the challenges in advancing these compounds through clinical trials, ongoing research suggests potential applications in treating multiple myeloma (Karash & Gilchrist, 2011).
Rheumatoid Arthritis : CCR1 antagonists have shown promise in experimental arthritis models. For example, J‐113863, a non-peptide antagonist of CCR1, ameliorated murine arthritis and altered cytokine networks, indicating potential for treating rheumatoid arthritis (Amat et al., 2006).
Multiple Sclerosis (MS) : Trials involving CCR1 antagonists in patients with relapsing/remitting MS did not show significant treatment differences for tested MRI variables, suggesting that CCR1 might not contribute to initial leukocyte infiltration in this condition (Zipp et al., 2006).
Inflammatory Diseases : CCR1 antagonists have been involved in a variety of animal models of disease, with recent compounds showing promise in preclinical settings. These findings support the potential use of CCR1 antagonists in treating inflammatory conditions (Cheng & Jack, 2008).
Fungal Asthma : In a study of chronic fungal asthma induced by Aspergillus fumigatus, the CCR1 antagonist BX‐471 significantly reduced airway inflammation, hyper-responsiveness, and remodeling, suggesting therapeutic potential in asthma management (Carpenter et al., 2005).
Drug Design Insights : Research into the binding modes of CCR1 antagonists has provided valuable insights for drug design and mutagenesis studies, which could aid in developing more effective CCR1-targeted therapies (Liu et al., 2012).
Clinical Trials Learning : Several CCR1 antagonists have undergone clinical trials for various inflammatory diseases, offering insights into their efficacy and potential applications (Gladue et al., 2010).
Wirkmechanismus
CCR1 antagonists work by blocking the trafficking of monocytes to the site of inflammation and blocking the upregulation of cytokines, adhesion molecules, and MMPs to slow the progression of joint damage in RA . CCL1 follows a two-step, two-site binding sequence to CCR8 and that antibody-mediated inhibition of CCL1 signaling can occur by preventing the second binding event .
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-N-[1-(2-methylsulfonylpyridin-4-yl)cyclopropyl]pyrazolo[3,4-c]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O3S/c1-32(30,31)20-10-14(6-9-25-20)22(7-8-22)27-21(29)18-11-24-13-19-17(18)12-26-28(19)16-4-2-15(23)3-5-16/h2-6,9-13H,7-8H2,1H3,(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQATVYJKMMHAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=CC(=C1)C2(CC2)NC(=O)C3=CN=CC4=C3C=NN4C5=CC=C(C=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CCR1 antagonist 8 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-[N-benzoyl-O-(2-dimethylaminoethyl)-l-tyrosyl]-l-phenylalaninol](/img/structure/B606020.png)
![Benzenesulfonyl fluoride, 3-[[[5-hydroxy-6-[[2-(methylsulfonyl)-4-nitrophenyl]azo]-1-naphthalenyl]amino]sulfonyl]-](/img/structure/B606021.png)

